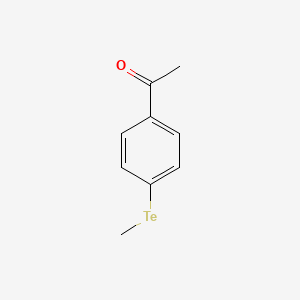
Acetophenone, 4'-(methyltelluryl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Methyltelluro)phenyl]ethanone is an organotellurium compound with the molecular formula C9H10OTe. This compound is characterized by the presence of a tellurium atom bonded to a phenyl ring, which is further connected to an ethanone group.
Preparation Methods
The synthesis of 1-[4-(Methyltelluro)phenyl]ethanone typically involves the reaction of 4-bromophenyl ethanone with methyltellurium reagents. One common method includes the use of methyltellurium trichloride (MeTeCl3) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the tellurium compound .
laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes .
Chemical Reactions Analysis
1-[4-(Methyltelluro)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form tellurium dioxide (TeO2) using oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: The compound can be reduced to form the corresponding telluride using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tellurium dioxide, while reduction results in the formation of tellurides .
Scientific Research Applications
1-[4-(Methyltelluro)phenyl]ethanone has several scientific research applications, including:
Organic Synthesis: The compound is used as a precursor in the synthesis of more complex organotellurium compounds, which are valuable intermediates in organic chemistry.
Materials Science:
Biological Studies: Organotellurium compounds, including 1-[4-(Methyltelluro)phenyl]ethanone, are investigated for their potential biological activities, such as antioxidant and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[4-(Methyltelluro)phenyl]ethanone is primarily related to the reactivity of the tellurium atom. Tellurium can form various oxidation states, which allows the compound to participate in redox reactions. In biological systems, the compound may interact with cellular thiols, leading to the formation of tellurium-thiol complexes. These interactions can modulate cellular redox status and influence various biochemical pathways .
Comparison with Similar Compounds
1-[4-(Methyltelluro)phenyl]ethanone can be compared with other organotellurium compounds, such as:
Diphenyl ditelluride (Ph2Te2): This compound contains two phenyl groups bonded to tellurium atoms and is known for its antioxidant properties.
Tellurium dioxide (TeO2): A simple inorganic tellurium compound used in glass and ceramics production.
Methyltellurium trichloride (MeTeCl3): A reagent used in the synthesis of various organotellurium compounds.
The uniqueness of 1-[4-(Methyltelluro)phenyl]ethanone lies in its specific structure, which combines a phenyl ring with an ethanone group and a tellurium atom. This unique combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
32294-61-4 |
|---|---|
Molecular Formula |
C9H10OTe |
Molecular Weight |
261.8 g/mol |
IUPAC Name |
1-(4-methyltellanylphenyl)ethanone |
InChI |
InChI=1S/C9H10OTe/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3 |
InChI Key |
APCYRPGWWDFXGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)[Te]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)

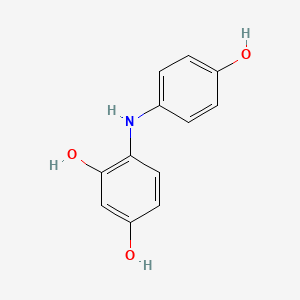

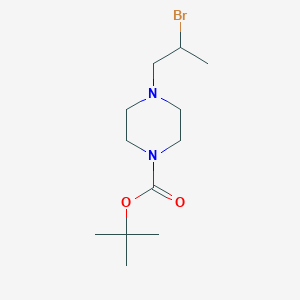
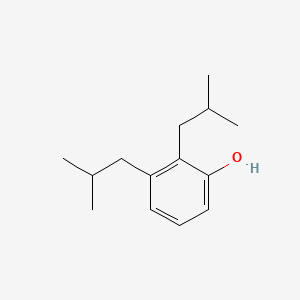


![[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride](/img/structure/B13819901.png)
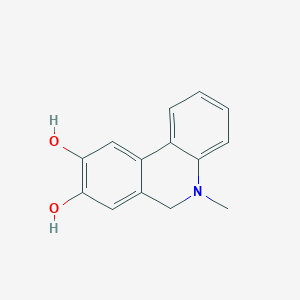
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B13819915.png)
![(E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B13819931.png)
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B13819935.png)
